molecular formula C15H11NO B371616 4-(4-Methylbenzoyl)benzonitrile CAS No. 35776-95-5

4-(4-Methylbenzoyl)benzonitrile

Cat. No. B371616
CAS RN: 35776-95-5
M. Wt: 221.25g/mol
InChI Key: TZLPNFGBHSHCDP-UHFFFAOYSA-N
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Description

“4-(4-Methylbenzoyl)benzonitrile” is a chemical compound with the CAS Number: 35776-95-5 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 4-(4-methylbenzoyl)benzonitrile .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The InChI code for “4-(4-Methylbenzoyl)benzonitrile” is 1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Benzonitriles can be synthesized through various methods such as the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde . Among them, preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .

Scientific Research Applications

Anaerobic Degradation Pathways

Research has explored the anaerobic degradation of 4-methylbenzoate, highlighting the specific pathways and enzymes involved in breaking down related compounds in environmental contexts. The study by Lahme et al. (2012) detailed the degradation process in the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1, revealing a specific 4-methylbenzoyl-CoA degradation pathway analogous to the known anaerobic benzoyl-CoA degradation pathway. This research underscores the environmental relevance of these compounds in biodegradation processes (Lahme et al., 2012).

Farnesyltransferase Inhibitors

In medicinal chemistry, the synthesis and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles have been studied as potent and selective farnesyltransferase inhibitors. These compounds were developed using structure-based design, showing significant potential in cellular activity and pharmacokinetic profiles. This class of compounds indicates the therapeutic potential of related nitriles in treating diseases associated with protein prenylation, such as cancer (Wang et al., 2004).

Polymer Science

The synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, starting from compounds related to 4-(4-Methylbenzoyl)benzonitrile, have been investigated. These polymers exhibit good thermal stability and solubility in common solvents, showcasing their potential applications in various industrial and technological fields. This research points to the versatility of such nitrile-containing compounds in the development of high-performance materials (Yu, Cai, & Wang, 2009).

Environmental Implications

Research into the degradation and transformation of aromatic nitriles, including those structurally related to 4-(4-Methylbenzoyl)benzonitrile, has also shed light on their environmental fate and the mechanisms through which they are broken down or transformed in natural settings. This includes studies on the microbial degradation pathways and the enzymes involved, contributing to our understanding of the environmental impact and biodegradability of these compounds (Harper, 1977).

Mechanism of Action

Mode of Action

Benzonitrile derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the nitrile group can also facilitate electrophilic addition reactions.

Biochemical Pathways

For instance, some benzonitrile derivatives have been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby affecting the bacterial growth pathway .

Pharmacokinetics

For instance, nitrile groups can enhance lipophilicity, which may improve absorption and distribution. On the other hand, they can also be metabolized to carboxylic acids, which may affect the compound’s stability and excretion .

Action Environment

The action of 4-(4-Methylbenzoyl)benzonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Similarly, the presence of other compounds can affect its metabolism and excretion.

properties

IUPAC Name

4-(4-methylbenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLPNFGBHSHCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Suspend 4-cyanobenzoyl chloride (2.0 g, 12 mmol) in anhydrous toluene (30 mL). Add aluminum trichloride (2.4 g, 18 mmol) in three portions and stir the reaction mixture at ambient temperature overnight. Cool to 0° C., add carefully water and extract the mixture twice with EtOAc. Dry the combined organic extracts over Na2SO4, filter and concentrate in vacuo to give a solid. Suspend the solid in diethyl ether and filter to obtain the desired intermediate (1.30 g, 49%) that was used without any further purification. GC-MS m/z: 221 (Me).
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2 g
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30 mL
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